molecular formula C15H15N3O B11862290 2-(4-Methoxyphenyl)-1-methyl-1H-benzo[d]imidazol-5-amine CAS No. 21444-77-9

2-(4-Methoxyphenyl)-1-methyl-1H-benzo[d]imidazol-5-amine

Cat. No.: B11862290
CAS No.: 21444-77-9
M. Wt: 253.30 g/mol
InChI Key: XCGLIWJYPORQCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-1-methyl-1H-benzo[d]imidazol-5-amine typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic or basic conditions. One common method involves the reaction of o-phenylenediamine with 4-methoxybenzaldehyde in the presence of a catalyst such as acetic acid or hydrochloric acid . The reaction mixture is heated under reflux conditions to facilitate the formation of the benzimidazole ring.

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-1-methyl-1H-benzo[d]imidazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups .

Scientific Research Applications

2-(4-Methoxyphenyl)-1-methyl-1H-benzo[d]imidazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-1-methyl-1H-benzo[d]imidazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxyphenyl)-1-methyl-1H-benzo[d]imidazol-5-amine is unique due to its specific substitution pattern on the benzimidazole ring, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the 4-position and the methyl group at the 1-position can enhance its interactions with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

21444-77-9

Molecular Formula

C15H15N3O

Molecular Weight

253.30 g/mol

IUPAC Name

2-(4-methoxyphenyl)-1-methylbenzimidazol-5-amine

InChI

InChI=1S/C15H15N3O/c1-18-14-8-5-11(16)9-13(14)17-15(18)10-3-6-12(19-2)7-4-10/h3-9H,16H2,1-2H3

InChI Key

XCGLIWJYPORQCU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)N)N=C1C3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.